molecular formula C11H22N4O4 B611205 t-Boc-N-Amido-PEG2-Azide CAS No. 950683-55-3

t-Boc-N-Amido-PEG2-Azide

Cat. No.: B611205
CAS No.: 950683-55-3
M. Wt: 274.32
InChI Key: MEZSEFQCLYODJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG2-Azide, also known as Boc-nh-peg(2)-n3, is primarily a PEG linker . It is designed to react with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing these functional groups.

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

Given its role as a linker, it can be inferred that it plays a crucial role in the formation of complex structures in the field of drug delivery and proteomics research .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage . This occurs when the azide group in the compound reacts with alkyne, BCN, DBCO via Click Chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability.

Biochemical Analysis

Biochemical Properties

t-Boc-N-Amido-PEG2-Azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG2-Azide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its azide group, which allows it to participate in click chemistry reactions, forming stable triazole linkages. This property makes it highly valuable in various scientific research applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSEFQCLYODJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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